5-Acetyl-3-bromo-2-fluorophenylboronic acid pinacol ester

CAS No.:

Cat. No.: VC13773866

Molecular Formula: C14H17BBrFO3

Molecular Weight: 343.00 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H17BBrFO3 |

|---|---|

| Molecular Weight | 343.00 g/mol |

| IUPAC Name | 1-[3-bromo-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone |

| Standard InChI | InChI=1S/C14H17BBrFO3/c1-8(18)9-6-10(12(17)11(16)7-9)15-19-13(2,3)14(4,5)20-15/h6-7H,1-5H3 |

| Standard InChI Key | XHMVJIFLRJAXRF-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2F)Br)C(=O)C |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2F)Br)C(=O)C |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

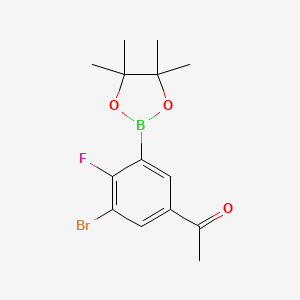

The compound’s structure features a phenyl ring substituted at the 2-position with fluorine, the 3-position with bromine, and the 5-position with an acetyl group. The boronic acid moiety is protected as a pinacol ester, enhancing stability while retaining reactivity in cross-coupling reactions. The IUPAC name, 1-[3-bromo-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone, reflects this substitution pattern.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₇BBrFO₃ |

| Molecular Weight | 343.00 g/mol |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2F)Br)C(=O)C |

| InChI Key | XHMVJIFLRJAXRF-UHFFFAOYSA-N |

| LogP | ~2.89 (estimated) |

The pinacol ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) shields the boronic acid from undesired protodeboronation, ensuring compatibility with diverse reaction conditions .

Spectroscopic and Crystallographic Data

While crystallographic data for this specific compound remains unpublished, analogous pinacol boronic esters exhibit trigonal planar geometry around the boron atom, as confirmed by X-ray diffraction studies . Nuclear magnetic resonance (NMR) spectroscopy would reveal distinct signals for the acetyl carbonyl (δ ~200 ppm in ¹³C NMR), aromatic protons (δ 6.5–8.0 ppm in ¹H NMR), and pinacol methyl groups (δ ~1.2 ppm).

Synthesis and Manufacturing

Synthetic Pathways

The synthesis typically begins with a halogenated phenyl precursor, such as 3-bromo-2-fluoroacetophenone. Borylation is achieved via Miyaura borylation, employing bis(pinacolato)diboron (B₂pin₂) and a palladium catalyst (e.g., Pd(dppf)Cl₂) in anhydrous tetrahydrofuran (THF) at 60–80°C. Subsequent purification by column chromatography yields the product in >90% purity.

Representative Reaction Scheme:

Industrial-Scale Production

Industrial processes optimize atom economy by recycling palladium catalysts and employing continuous flow reactors. Strict temperature control (2–8°C) during storage prevents ester hydrolysis, which could regenerate the reactive boronic acid.

Applications in Cross-Coupling Reactions

Suzuki-Miyaura Coupling

This compound serves as a key partner in Suzuki-Miyaura reactions, coupling with aryl halides (e.g., bromoarenes) to form biaryl structures. A representative protocol involves:

-

Catalyst: Pd(PPh₃)₄ (1 mol%)

-

Base: K₂CO₃ (2 equiv)

-

Solvent: Dimethoxyethane (DME)/water (4:1)

-

Temperature: 80°C, 12 hours

Under these conditions, the boronic ester acts as a nucleophile, displacing halides via a transmetalation mechanism.

Functional Group Tolerance

The acetyl and halogen substituents remain intact during coupling, enabling the synthesis of multifunctional targets. Compatibility with esters, ethers, and electron-withdrawing groups (e.g., nitro, cyano) underscores its utility in drug discovery.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume